![molecular formula C48H32 B13100158 9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene is a complex organic compound known for its unique structural properties This compound is characterized by the presence of multiple aromatic rings, which contribute to its stability and reactivity
Preparation Methods
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and naphthalene moieties. The reaction conditions often involve the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced using reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.
Scientific Research Applications
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene exerts its effects is primarily through its interaction with aromatic systems. The compound can engage in π-π stacking interactions, which are crucial in stabilizing molecular assemblies in materials science. In biological systems, its fluorescent properties allow it to bind to specific proteins or nucleic acids, enabling visualization and tracking of biological processes.
Comparison with Similar Compounds
Similar compounds to 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene include:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a scintillator in radiation detection.
1,1’-Biphenyl-4-yl-10-phenylanthracene: Similar in structure but with different substitution patterns, affecting its electronic properties.
4-(4-Phenylnaphthalen-1-yl)phenyl derivatives: These compounds share the naphthalene and phenyl groups, contributing to their stability and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of aromatic compounds in scientific research and industry.
Properties
Molecular Formula |
C48H32 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
9-[4-(4-phenylnaphthalen-1-yl)phenyl]-10-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C48H32/c1-3-13-33(14-4-1)34-23-27-37(28-24-34)47-43-19-9-11-21-45(43)48(46-22-12-10-20-44(46)47)38-29-25-36(26-30-38)40-32-31-39(35-15-5-2-6-16-35)41-17-7-8-18-42(40)41/h1-32H |
InChI Key |
UJWXNVGRBXQCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=C(C8=CC=CC=C87)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


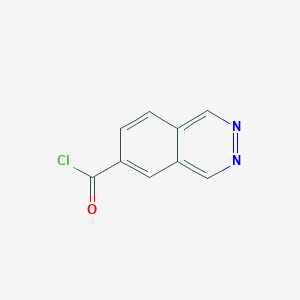



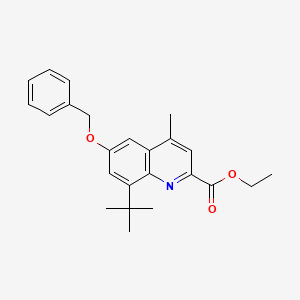
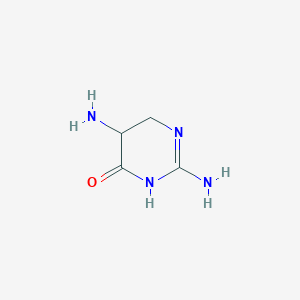
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)
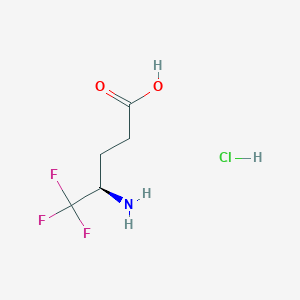
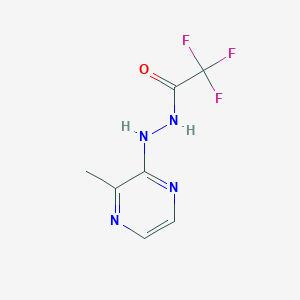
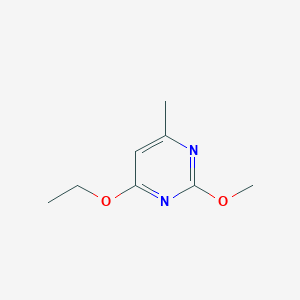
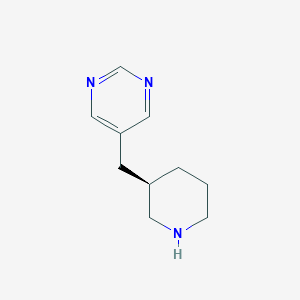

![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)
